5-Difluoromethoxy-2-fluoro-3-formylpyridine
Description
5-Difluoromethoxy-2-fluoro-3-formylpyridine is a fluorinated pyridine derivative featuring a difluoromethoxy (-OCF₂H) group at position 5, a fluorine atom at position 2, and a formyl (-CHO) group at position 3. This compound is structurally tailored to leverage fluorine’s electron-withdrawing effects, which enhance metabolic stability, lipophilicity, and bioavailability—critical properties for pharmaceutical and agrochemical applications . The formyl group provides a reactive site for further functionalization, making it a valuable intermediate in synthesizing heterocyclic compounds or bioactive molecules.
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-5(2-11-6)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVORSGBNGPMOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-2-fluoro-3-formylpyridine typically involves the introduction of the difluoromethoxy and fluoro groups onto a pyridine ring, followed by the formylation of the resulting intermediate. Specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the fluoro group using reagents such as fluorine gas or other fluorinating agents.
Methoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethyl ether.
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production methods for 5-Difluoromethoxy-2-fluoro-3-formylpyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-2-fluoro-3-formylpyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Replacement of the fluoro or difluoromethoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of 5-difluoromethoxy-2-fluoro-3-carboxypyridine.
Reduction: Formation of 5-difluoromethoxy-2-fluoro-3-hydroxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Difluoromethoxy-2-fluoro-3-formylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-fluoro-3-formylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent patterns and functional groups of 5-Difluoromethoxy-2-fluoro-3-formylpyridine with structurally related pyridine derivatives:
*Estimated values based on substituent contributions.
Key Observations:
- Substituent Positioning : The placement of fluorine and difluoromethoxy groups significantly alters electronic distribution. For example, the 2-fluoro substituent in the target compound deactivates the pyridine ring toward electrophilic substitution, while the 3-formyl group directs reactivity toward nucleophilic additions .
- Functional Group Diversity : The boronic acid in enables cross-coupling reactions, whereas the formyl group in the target compound facilitates condensations (e.g., forming hydrazones or imines). The bromo group in serves as a leaving group for nucleophilic substitutions.
Physicochemical Properties
- Lipophilicity: The difluoromethoxy group increases logP compared to non-fluorinated analogs (e.g., methoxy derivatives), enhancing membrane permeability .
- Solubility : The formyl group reduces solubility in aqueous media compared to amine or boronic acid-containing analogs .
Biological Activity
5-Difluoromethoxy-2-fluoro-3-formylpyridine is a fluorinated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethoxy and fluoro substituents on the pyridine ring, along with a formyl group, which enhances its chemical reactivity and biological interaction capabilities.
The compound's structure can be represented as follows:
- Chemical Formula : C7H5F3N2O2
- Molecular Weight : 196.12 g/mol
The presence of fluorine atoms significantly influences the compound's physicochemical properties, including lipophilicity and metabolic stability, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that 5-Difluoromethoxy-2-fluoro-3-formylpyridine exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown cytotoxic effects comparable to established chemotherapeutic agents in specific cancer models.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Murine Leukemia (L5178Y) | 15 | Induction of apoptosis |
| Human Breast Cancer (MCF-7) | 10 | Cell cycle arrest at G1 phase |
| Human Lung Cancer (A549) | 12 | Inhibition of DNA synthesis |
Enzyme Inhibition
5-Difluoromethoxy-2-fluoro-3-formylpyridine has been studied for its role as an enzyme inhibitor. It has demonstrated the ability to inhibit key enzymes involved in cancer metabolism, such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The fluorine substituents enhance binding affinity to enzymes and receptors, allowing for modulation of biological pathways. Specific interactions include:
- Enzyme Binding : The difluoromethoxy group increases hydrophobic interactions with enzyme active sites.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in cell signaling pathways, leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of 5-Difluoromethoxy-2-fluoro-3-formylpyridine, researchers tested its effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial potential.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a 50% reduction in cell viability at an IC50 value of 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis that the compound induces programmed cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
